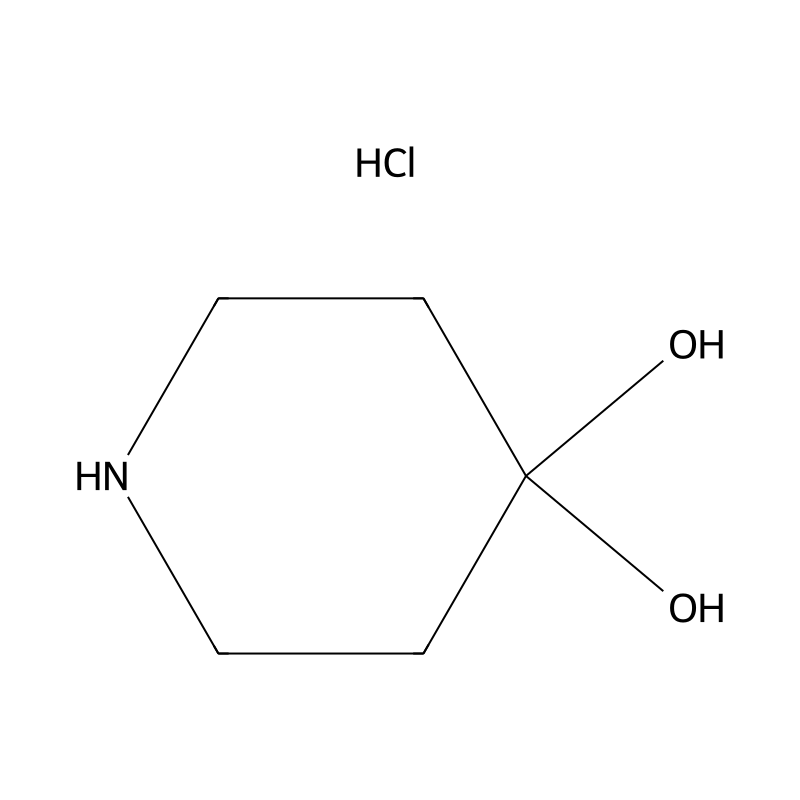4,4-Piperidinediol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Building Block for Complex Molecules:
Piperidine-4,4-diol hydrochloride, also known as 4-piperidone monohydrate hydrochloride, finds application in the field of organic synthesis as a building block for the creation of more complex molecules. Its structure, containing a reactive ketone group and a hydroxyl group, allows it to participate in various chemical reactions like multicomponent reactions (MCRs) to generate diverse compound libraries. These libraries can then be screened for potential drug candidates or other desired functionalities. Source: Fisher Scientific:
4,4-Piperidinediol hydrochloride is a synthetic organic compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. It appears as a white crystalline solid, is soluble in water, and has a melting point range of 185-189°C. The compound is produced through the reaction of piperazine with diethyl carbonate in the presence of hydrogen chloride gas, yielding piperazine diol monohydrochloride, which is then crystallized to obtain the final product .
This compound is classified as a Category 2 skin and eye irritant and has specific target organ toxicity from single exposure (Category 3). Therefore, appropriate safety measures, including protective equipment and ventilation, are essential during handling .
Since piperidine-4,4-diol hydrochloride appears to be an intermediate or precursor in organic synthesis, a specific mechanism of action is not applicable. Its role lies in its ability to react and form more complex molecules with desired properties.
- Wear gloves and safety glasses when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Dispose of waste according to appropriate chemical waste disposal regulations.
- Alkylation: The hydroxyl groups can be converted into better leaving groups for further alkylation reactions.
- Acylation: The compound can react with acyl chlorides to form amides.
- Reduction: It can also be reduced to yield other piperidine derivatives.
These reactions facilitate the development of complex molecules used in drug synthesis .
While specific physiological and toxicological properties of 4,4-Piperidinediol hydrochloride are not extensively documented, it is known to be a precursor for several biologically active compounds. It plays a crucial role in synthesizing piperazine-based pharmaceuticals, including analgesics and tranquilizers. Additionally, it has potential applications as a P-glycoprotein inhibitor, which could enhance drug absorption and efficacy in treating various diseases .
The synthesis of 4,4-Piperidinediol hydrochloride typically involves:
- Starting Materials: Piperazine and diethyl carbonate.
- Reaction Conditions: The reaction is conducted in the presence of hydrogen chloride gas.
- Process:
- Piperazine reacts with diethyl carbonate to form an intermediate.
- The intermediate undergoes crystallization to yield 4,4-Piperidinediol hydrochloride.
4,4-Piperidinediol hydrochloride is utilized in various applications:
- Pharmaceutical Industry: It serves as an important intermediate for synthesizing drugs such as fentanyl analogs and other piperazine-based medications.
- Organic Synthesis: The compound is used in generating compound libraries for drug discovery and development.
- Research: It acts as a reference standard in analytical chemistry and forensic applications .
Several compounds share structural similarities with 4,4-Piperidinediol hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| 4-Piperidone | C₅H₁₁NO | Precursor for various pharmaceuticals | Used extensively in opioid synthesis |
| Piperazine | C₄H₁₀N₂ | A bicyclic amine used in medicinal chemistry | Basic structure for many piperazine derivatives |
| 1-Methylpiperazine | C₅H₁₃N | Used in the synthesis of pharmaceuticals | Methyl substitution alters biological activity |
| N-Methyl-4-piperidone | C₅H₁₃NO | Intermediate in drug synthesis | N-methylation affects pharmacological properties |
The distinct feature of 4,4-Piperidinediol hydrochloride lies in its dual hydroxyl groups on the piperidine ring, enhancing its reactivity compared to other similar compounds. This structural characteristic allows for diverse functionalization pathways that are critical in pharmaceutical synthesis .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 59 of 60 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








